Nemazoline

Descripción general

Descripción

La nafazolina es un vasoconstrictor simpaticomimético utilizado principalmente para el alivio sintomático del enrojecimiento y picazón de los ojos, así como para la congestión nasal . Es un derivado de la imidazolina de acción rápida que actúa sobre los receptores alfa-adrenérgicos en las arteriolas de la conjuntiva y la mucosa nasal, lo que provoca vasoconstricción y reducción de la congestión .

Mecanismo De Acción

La nafazolina funciona estimulando los receptores alfa-adrenérgicos en las arteriolas de la conjuntiva y la mucosa nasal, lo que provoca vasoconstricción y reducción de la congestión . Provoca la liberación de norepinefrina en los nervios simpáticos, que se une a los receptores alfa-adrenérgicos e induce vasoconstricción .

Análisis Bioquímico

Biochemical Properties

Nemazoline interacts with alpha 1 and alpha 2 receptors in the nasal mucosa . The nature of these interactions involves the agonistic activity on alpha 1 receptors and antagonistic activity on alpha 2 receptors . This dual activity contributes to its effectiveness as a nasal decongestant .

Cellular Effects

The cellular effects of this compound are primarily observed in the nasal mucosa cells . By interacting with the alpha 1 and alpha 2 receptors, this compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with alpha 1 and alpha 2 receptors . As an alpha 1 agonist and alpha 2 antagonist, this compound can influence enzyme activation or inhibition and induce changes in gene expression

Temporal Effects in Laboratory Settings

It has been noted that this compound is more long-lasting than oxymetazoline on canine nasal mucosa

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La nafazolina se sintetiza a partir de 1-naftilacetonitrilo. La síntesis implica la reacción de 1-naftilacetonitrilo con etanol para formar un iminoéster, que luego se somete a heterociclización con etilendiamina para producir el derivado de imidazolina deseado . Las condiciones de reacción suelen implicar reflujo de los reactivos durante aproximadamente 2 horas .

Métodos de Producción Industrial

Este intermedio se hace reaccionar con etilendiamina para producir nafazolina, que posteriormente se convierte en clorhidrato de nafazolina añadiendo ácido clorhídrico concentrado .

Análisis De Reacciones Químicas

Tipos de Reacciones

La nafazolina experimenta diversas reacciones químicas, incluida la sustitución nucleofílica y la formación de complejos. Una reacción notable es su sustitución nucleofílica con 1,2-naftoquinona-4-sulfonato de sodio en un medio alcalino a 80 °C, formando un producto de color naranja/rojo .

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: 1,2-naftoquinona-4-sulfonato de sodio en medio alcalino a 80 °C.

Formación de Complejos: Se han desarrollado varios métodos espectrofotométricos para la determinación de nafazolina en formulaciones farmacéuticas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen el complejo de color naranja/rojo formado con 1,2-naftoquinona-4-sulfonato .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Nasal Decongestant :

- Nemazoline is commonly formulated in nasal sprays and drops to relieve nasal congestion due to allergies or upper respiratory infections.

- It is effective in reducing symptoms of allergic rhinitis and sinusitis by constricting blood vessels in the nasal mucosa.

-

Ophthalmic Applications :

- Due to its vasoconstrictive properties, this compound is also utilized in eye drops to reduce redness and swelling in ocular tissues.

- It helps manage conditions like allergic conjunctivitis by minimizing vascular permeability and edema.

-

Research Studies :

- Researchers utilize this compound in animal models to study its effects on nasal congestion and to explore interactions with other pharmacological agents.

- Studies have investigated its potential side effects and receptor interactions, providing insights for developing more targeted therapies.

Formulation Flexibility

This compound's formulation can be adapted for various delivery methods, including:

- Topical Nasal Sprays : Commonly used for immediate relief from nasal congestion.

- Ophthalmic Solutions : Designed for localized treatment of eye conditions.

- Extended-Release Forms : Research is ongoing into sustained-release formulations that could enhance patient compliance and therapeutic efficacy .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in clinical settings:

- A study demonstrated that patients using this compound experienced significant relief from nasal congestion compared to those using placebo treatments. The results indicated a rapid onset of action within minutes of administration.

- Another research project focused on the pharmacodynamics of this compound, revealing its interaction with alpha-adrenergic receptors, which could lead to fewer systemic side effects compared to other decongestants.

Comparación Con Compuestos Similares

Compuestos Similares

Oximetazolina: Otro derivado de la imidazolina utilizado como descongestionante nasal.

Tetrahidrozolidina: Utilizada en gotas para los ojos para el alivio del enrojecimiento.

Fenilefrina: Un descongestionante nasal y vasoconstrictor común.

Singularidad

La nafazolina es única debido a su acción rápida y su doble uso en preparaciones tanto oculares como nasales . A diferencia de otros vasoconstrictores, es eficaz para reducir tanto el enrojecimiento como la congestión en un corto período .

Actividad Biológica

Nemazoline, a compound belonging to the imidazoline class, is primarily recognized for its vasoconstrictive properties. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and safety profile based on diverse research findings.

Overview of this compound

This compound is structurally related to naphazoline and is used mainly as a nasal decongestant. It acts by stimulating alpha-adrenergic receptors, leading to vasoconstriction in nasal mucosa and a subsequent reduction in edema and congestion.

The primary mechanism through which this compound exerts its effects is via the stimulation of alpha-adrenergic receptors:

- Alpha-1 Adrenergic Agonism : This action leads to vasoconstriction in blood vessels within the nasal passages, which reduces blood flow and alleviates swelling.

- Norepinephrine Release : this compound promotes the release of norepinephrine from sympathetic nerve endings, enhancing its vasoconstrictive effects.

This dual action not only provides immediate relief from nasal congestion but may also lead to potential side effects with prolonged use due to receptor desensitization and rebound congestion.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following intranasal administration.

- Distribution : High lipophilicity allows for effective penetration across biological membranes, including the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver with some excretion unchanged via urine.

- Half-Life : Effects can last between 4 to 8 hours, though specific half-life data remain limited.

Safety and Adverse Effects

Clinical studies have reported various adverse drug reactions (ADRs) associated with this compound use. A study involving 236 patients indicated that while ADRs were reported, they were predominantly mild, including:

| Adverse Reaction | Frequency |

|---|---|

| Eye irritation | 45 |

| Blurred vision | 8 |

| Headaches | 1 |

The overall safety profile suggests a low incidence of serious ADRs, highlighting its tolerability in short-term use. However, prolonged use can lead to conditions such as rhinitis medicamentosa due to receptor desensitization.

Case Studies and Research Findings

-

Clinical Tolerability Study :

A pharmacovigilance study assessed the tolerability of this compound combined with hypromellose. The findings indicated that all reported ADRs were mild and resolved quickly, reinforcing the drug's favorable safety profile in a real-world setting . -

Experimental Studies on Mucosal Effects :

Research has demonstrated that chronic administration of this compound can lead to detrimental effects on nasal mucosa, including ciliary dysfunction and epithelial damage. In animal models, significant histological changes were observed after prolonged exposure to this compound solutions . -

Comparative Efficacy Study :

A comparative study evaluated this compound against other nasal decongestants. Results indicated that while this compound provided effective relief from nasal congestion, its side effect profile necessitated caution regarding long-term use .

Propiedades

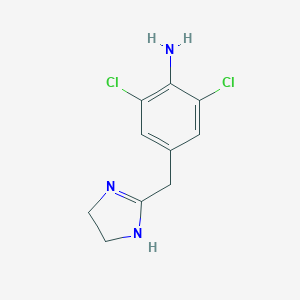

IUPAC Name |

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNRWAIGIEAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156729 | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130759-56-7 | |

| Record name | Nemazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.